molecular formula C12H11ClN2O B060735 2-(4-Chloro-2-methylphenoxy)pyridin-3-amine CAS No. 175136-21-7

2-(4-Chloro-2-methylphenoxy)pyridin-3-amine

Cat. No.: B060735
CAS No.: 175136-21-7
M. Wt: 234.68 g/mol
InChI Key: NWUYDQMZDDYERT-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenoxy)pyridin-3-amine is an aromatic ether compound with the molecular formula C12H11ClN2O. It is known for its unique structure, which combines a pyridine ring with a chlorinated phenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methylphenoxy)pyridin-3-amine typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is performed using 5-bromo-2-methylpyridin-3-amine and 4-chloro-2-methylphenylboronic acid as starting materials. The reaction is catalyzed by palladium and requires a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (80-100°C) for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methylphenoxy)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

2-(4-Chloro-2-methylphenoxy)pyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical intermediates

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methylphenoxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine
  • 2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine
  • 2-Chloro-3-iodopyridin-4-amine

Uniqueness

2-(4-Chloro-2-methylphenoxy)pyridin-3-amine is unique due to its specific combination of a chlorinated phenoxy group and a pyridine ring. This structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and biological applications .

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-8-7-9(13)4-5-11(8)16-12-10(14)3-2-6-15-12/h2-7H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUYDQMZDDYERT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384244
Record name 2-(4-chloro-2-methylphenoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-21-7
Record name 2-(4-Chloro-2-methylphenoxy)-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175136-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-chloro-2-methylphenoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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